2-[(5E)-5-({5-[4-(ETHOXYCARBONYL)PHENYL]FURAN-2-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PENTANEDIOIC ACID
CAS No.: 875286-40-1
Cat. No.: VC8304605
Molecular Formula: C22H19NO8S2
Molecular Weight: 489.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 875286-40-1 |
|---|---|
| Molecular Formula | C22H19NO8S2 |
| Molecular Weight | 489.5 g/mol |
| IUPAC Name | 2-[(5E)-5-[[5-(4-ethoxycarbonylphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid |
| Standard InChI | InChI=1S/C22H19NO8S2/c1-2-30-21(29)13-5-3-12(4-6-13)16-9-7-14(31-16)11-17-19(26)23(22(32)33-17)15(20(27)28)8-10-18(24)25/h3-7,9,11,15H,2,8,10H2,1H3,(H,24,25)(H,27,28)/b17-11+ |
| Standard InChI Key | FWXYZIZMNNGXQL-GZTJUZNOSA-N |
| Isomeric SMILES | CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C(CCC(=O)O)C(=O)O |
| SMILES | CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(CCC(=O)O)C(=O)O |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(CCC(=O)O)C(=O)O |
Introduction
The compound 2-[(5E)-5-({5-[4-(ETHOXYCARBONYL)PHENYL]FURAN-2-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PENTANEDIOIC ACID is a complex organic molecule featuring a thiazolidine ring, a pentanedioic acid moiety, and a furan ring substituted with an ethoxycarbonylphenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions, including the formation of the thiazolidine ring and the introduction of the furan and pentanedioic acid moieties. Common methods might include condensation reactions and ring closure reactions, similar to those described for related compounds in the literature .
Biological Activities and Applications
While specific biological activities of 2-[(5E)-5-({5-[4-(ETHOXYCARBONYL)PHENYL]FURAN-2-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PENTANEDIOIC ACID are not reported, compounds with similar structures have shown potential in various therapeutic areas, including antimicrobial and anti-inflammatory activities.
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| [4-Oxo-5-(5-phenyl-furan-2-ylmethylene)-2-thioxo-thiazolidin-3-yl]-acetic acid | C16H11NO4S2 | 345.4 | Potential antimicrobial |
| 4-(5-((4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid | C15H9NO4S2 | 331.4 | Antimicrobial properties |
| 2-[(5E)-5-({5-[4-(ETHOXYCARBONYL)PHENYL]FURAN-2-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PENTANEDIOIC ACID | Not specified | Not specified | Potential therapeutic applications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume